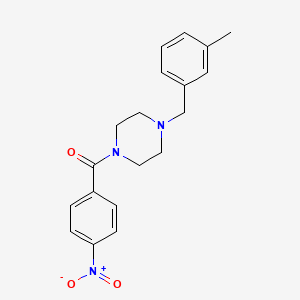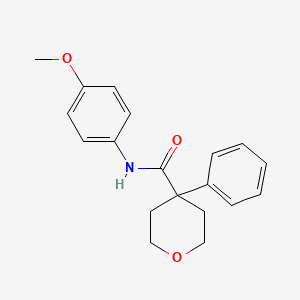![molecular formula C17H18ClNO2S B5866726 N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide CAS No. 6437-27-0](/img/structure/B5866726.png)
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as CMMD, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMD is a member of the thioacetamide family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, studies have shown that it inhibits the activity of several enzymes involved in the inflammatory and cancer pathways. This compound has been found to inhibit the production of inflammatory cytokines and chemokines. It also induces apoptosis in cancer cells by activating the caspase pathway. This compound may also modulate the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in cells. This compound also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has been found to improve mitochondrial function and reduce oxidative stress in cells. This compound also reduces the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has been extensively studied, and its properties are well characterized. It has a low toxicity profile and can be used at high concentrations in vitro and in vivo. However, the limitations of this compound include its poor solubility in water and its potential to form aggregates in solution. These limitations can be overcome by using appropriate solvents and surfactants.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is to investigate its potential as a drug for the treatment of cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of this compound in more detail. The development of new synthetic methods for this compound and its derivatives is also an area of interest. The use of this compound in combination with other drugs or therapies is another direction for future research. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2-methylbenzyl mercaptan in the presence of acetic anhydride and triethylamine. The resulting intermediate is then treated with acetic acid to obtain the final product. The synthesis method of this compound has been optimized to improve the yield and purity of the compound. The purity of this compound is essential for its use in scientific research.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease. This compound has the potential to be developed as a new drug for the treatment of various diseases.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12-5-3-4-6-13(12)10-22-11-17(20)19-14-7-8-16(21-2)15(18)9-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUHCJVJZCPMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10982924 |
Source


|
| Record name | N-(3-Chloro-4-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6437-27-0 |
Source


|
| Record name | N-(3-Chloro-4-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)
![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)

![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)



![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)

![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)
